molecular formula C12H9N5O3 B606679 Ciadox CAS No. 65884-46-0

Ciadox

カタログ番号: B606679
CAS番号: 65884-46-0
分子量: 271.23 g/mol
InChIキー: MBCZYLSVSCJJJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キノキサリンは、ベンゼン環とピラジン環が融合した二環式複素環化合物です。 キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、分子式がC₁₂H₉N₅O₃、分子量が271.23 g/molです .

準備方法

合成経路と反応条件

キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、2-シアノアセトヒドラジドと2-キノキサリンカルボキシアルデヒドを縮合させる多段階プロセスで合成できます . この反応は通常、エタノールまたはメタノールなどの適切な溶媒中で、還流条件下で行われます。 反応混合物を冷却し、析出した沈殿物をろ過して再結晶により精製します。

工業的生産方法

キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンの工業的生産には、同様の合成経路が用いられますが、より大規模に行われます。 このプロセスは、より高い収率と純度を得るために最適化されており、多くの場合、連続フローリアクターと自動精製システムが用いられます。 高純度の試薬と溶媒を使用することで、最終製品の一貫性と品質が確保されます。

化学反応の分析

反応の種類

キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、以下を含むさまざまな化学反応を起こします。

    酸化: キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、対応するキノキサリン誘導体へと酸化される可能性があります。

    還元: キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンの還元により、ヒドラジン誘導体が得られます。

    置換: キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、シアノ基が他の求核剤と置換される求核置換反応に関与することができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあり、通常は酸性または塩基性条件下で用いられます。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、無水条件下で用いられます。

    置換: アミンやチオールなどの求核剤は、パラジウムや銅などの触媒の存在下で用いられます。

生成される主な生成物

    酸化: さまざまな官能基を持つキノキサリン誘導体。

    置換: さまざまな化学的性質を持つ置換キノキサリン。

科学的研究の応用

キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、科学研究において幅広い応用範囲を持ちます。

作用機序

キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。 キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、特定の酵素の活性部位に結合することで、基質へのアクセスを遮断し、酵素の活性を阻害することができます。 この阻害は、抗菌作用や抗がん作用など、さまざまな生物学的効果をもたらす可能性があります . これらの効果に関与する分子経路は現在も調査中ですが、細胞シグナル伝達経路や遺伝子発現の調節に関与している可能性があります。

類似化合物との比較

キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、その特異的な化学構造と反応性により、キノキサリン誘導体の中でユニークな存在です。 類似の化合物には以下のようなものがあります。

  • 2-シアノ-N’-[(1,4-ジオキシドキノキサリン-2-イル)メチレン]アセトヒドラジド
  • 2-シアノ-N’-[(1,4-ジオキシド-2-キノキサリニル)メチレン]アセトヒドラジド

これらの化合物と比較して、キノキサリン-2-カルボキシアルデヒドシアノヒドラゾンは、明確な反応性パターンと生物学的活性を示しており、さまざまな科学研究における応用に役立つ化合物となっています .

特性

CAS番号

65884-46-0

分子式

C12H9N5O3

分子量

271.23 g/mol

IUPAC名

2-cyano-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18)

InChIキー

MBCZYLSVSCJJJQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

異性体SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N\NC(=O)CC#N)[O-]

正規SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ciadox, Cyadox

製品の起源

United States
Customer
Q & A

Q1: How does cyadox exert its growth-promoting effects?

A1: Cyadox exhibits growth-promoting effects through multiple mechanisms:

  • Altering Intestinal Microflora: Cyadox modifies the composition of gut microbiota, potentially reducing the populations of harmful bacteria and promoting the growth of beneficial ones. [] This can lead to improved nutrient absorption and overall animal growth. [, ]
  • Enhancing Protein Utilization and Synthesis: Cyadox has been shown to improve the apparent digestibility of dietary nutrients, including protein. This enhanced nutrient utilization contributes to increased protein synthesis and, consequently, faster growth rates in animals. []
  • Modulating Gene Expression: Research suggests that cyadox influences the expression of various genes involved in growth and immunity, potentially through the PI3K signaling pathway. [, , ] It can upregulate the expression of growth factors like IGF-1 and EGF, while also influencing genes related to cell immunity and survival. []

Q2: Does cyadox affect cellular processes besides growth?

A2: Yes, research suggests cyadox influences various cellular processes beyond growth:

  • Immune Modulation: Studies indicate that cyadox can suppress Escherichia coli-induced immune activation, particularly in the intestinal mucosa. [, , ] This suppression may contribute to its growth-promoting effects by redirecting energy from immune responses towards growth.

Q3: What is the molecular formula and weight of cyadox?

A: The molecular formula of cyadox is C13H11N5O4, and its molecular weight is 309.25 g/mol. []

Q4: Is there any spectroscopic data available for cyadox?

A4: Yes, studies have characterized cyadox using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR have been used to confirm the structure of cyadox. []
  • Mass Spectrometry (MS): Mass spectrometry, including electrospray ionization (ESI) and hybrid ion trap/time-of-flight (IT/TOF) techniques, has been widely employed to identify cyadox and its metabolites. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy has also been used for the structural characterization of cyadox. []

Q5: Is there information available regarding the material compatibility and stability of cyadox under various conditions?

A5: The provided research focuses primarily on the biological effects and metabolism of cyadox. Information regarding its material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects.

Q6: Does cyadox exhibit any catalytic properties?

A6: Cyadox is not reported to possess catalytic properties. Its primary mode of action is through its biological activity as an antimicrobial and growth promoter, not through catalytic mechanisms.

Q7: Have computational methods been used to study cyadox?

A7: While computational chemistry techniques have been applied to study other quinoxaline-1,4-dioxide derivatives, their specific application to cyadox is limited in the provided research. Further studies exploring molecular docking, QSAR modeling, and other computational approaches could provide valuable insights into the structure-activity relationships and interactions of cyadox.

Q8: How stable is cyadox under different conditions?

A8: Cyadox exhibits variable stability depending on the matrix and temperature:

  • Aqueous Solutions: Cyadox degrades rapidly in water at high temperatures (100°C), with a half-life of approximately 37.7 minutes. []
  • Cooking Oil: Cyadox is highly unstable in hot cooking oil (180°C), degrading completely within 2 minutes. []
  • Frozen Storage: Cyadox and its metabolite BDCYX deteriorate quickly in frozen storage, while QCA remains relatively stable. []

Q9: What are the SHE regulations surrounding the use of cyadox?

A9: The provided research primarily focuses on the scientific aspects of cyadox. Information regarding specific SHE regulations governing its use is limited and requires consultation with relevant regulatory bodies.

Q10: How is cyadox absorbed, distributed, metabolized, and excreted (ADME) in animals?

A10: Cyadox demonstrates varying ADME profiles across different species:

  • Absorption: Oral bioavailability of cyadox is low in dogs (4.75%), suggesting significant first-pass metabolism. []
  • Distribution: Following oral administration, cyadox is rapidly metabolized and distributed to various tissues, with the highest concentrations observed in the liver and kidneys. []
  • Metabolism: N-oxide reduction is the primary metabolic pathway for cyadox, resulting in the formation of several metabolites, including 1,4-bisdesoxycyadox (Cy1), cyadox-1-monoxide (Cy2), and quinoxaline-2-carboxylic acid (QCA). [, , , , , , , , , ] The specific metabolic profile varies across species. [, , ]
  • Excretion: Cyadox and its metabolites are primarily excreted via feces and urine. The route of excretion is influenced by the administration route, with fecal excretion being dominant after oral administration and renal clearance being more prominent after intramuscular and intravenous injections. []

Q11: What is the relationship between cyadox exposure and its effects in animals?

A11: Cyadox's effects are dose-dependent:

  • Toxicity: At higher doses, cyadox can induce toxicity, affecting organs like the liver and kidneys. [, ] This toxicity is often associated with the accumulation of specific metabolites. [, ]

Q12: How effective is cyadox against different bacterial species?

A: Cyadox exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] Studies have shown its efficacy against various pathogens relevant to animal health, including:

  • Pigs: Clostridium perfringens, Pasteurella multocida, Escherichia coli, and Streptococcus spp. [, , , ]
  • Poultry: Campylobacter jejuni, Pasteurella multocida, and Escherichia coli. [, ]
  • Fish: Escherichia coli, Streptococcus spp., and Flavobacterium columnare. []

Q13: Have animal models been used to evaluate the efficacy of cyadox?

A: Yes, numerous studies have employed animal models, primarily pigs and chickens, to investigate the effects of cyadox on growth performance, intestinal health, and immune responses. [, , , , , , , , , , , , ] These studies have demonstrated that cyadox, at appropriate doses, can enhance growth, improve feed efficiency, reduce diarrhea incidence, and modulate immune responses in animals.

Q14: What are the potential toxic effects of cyadox?

A14: While generally considered safe at approved doses, cyadox can induce toxicity at high doses or with prolonged exposure:

  • Hepatotoxicity: High doses of cyadox can lead to liver damage. [, , ] Metabolic studies suggest that this toxicity might be linked to the accumulation of specific metabolites in the liver. [, ]
  • Endocrine Disruption: Studies have shown that cyadox can affect hormone levels in animals. For instance, it can cause a decrease in aldosterone levels and alter sodium and potassium balance, potentially leading to hyponatremia and hyperkalemia. []
  • Embryotoxicity: Research in laboratory animals has indicated potential embryotoxicity of cyadox, highlighting the need for careful consideration of its use during reproductive stages in animals. []

Q15: What is the safety profile of cyadox for human consumption of treated animals?

A: The safety of cyadox residues in food products is a significant concern. Regulatory bodies set maximum residue limits (MRLs) for cyadox in edible tissues to ensure consumer safety. [, ] Monitoring residue depletion and establishing appropriate withdrawal periods are crucial aspects of ensuring food safety.

Q16: Are there any biomarkers being investigated for predicting cyadox efficacy or monitoring its effects?

A: While current research does not extensively explore biomarkers for cyadox, monitoring specific genes influenced by cyadox, such as IGF-1 and EGF, could potentially serve as indicators of its growth-promoting effects. [] Further research is needed to identify reliable biomarkers for predicting cyadox efficacy, monitoring treatment response, and detecting potential adverse effects.

Q17: What analytical methods are used to detect and quantify cyadox and its metabolites?

A17: Several analytical techniques have been employed for the analysis of cyadox and its metabolites:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, has been widely used to determine cyadox and its metabolites in various matrices, including plasma, tissues, and feed. [, , , ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers enhanced sensitivity and selectivity for the analysis of cyadox and its metabolites in complex matrices. [, , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, combined with mass spectrometry, provides even faster and more efficient separation and detection of cyadox and its metabolites. [, ]
  • Chemiluminescence Enzyme-Linked Immunosorbent Assay (CL-ELISA): CL-ELISA offers a sensitive and rapid method for detecting 1,4-bisdesoxycyadox (Cy4), a marker residue of cyadox, in chicken tissues. []

Q18: What is the environmental fate of cyadox and its impact on ecosystems?

A18: The provided research primarily focuses on the pharmacological and toxicological aspects of cyadox. Information concerning its environmental fate, degradation pathways, and ecotoxicological effects is limited and requires further investigation. Assessing the potential risks of cyadox to aquatic organisms and terrestrial ecosystems is crucial for responsible use and disposal.

Q19: How do the dissolution and solubility properties of cyadox influence its bioavailability?

A: The development of cyadox nanosuspensions aims to address the challenge of its limited solubility, thus enhancing its bioavailability. [] Further research exploring cyadox's dissolution rate in various media and its impact on absorption and bioavailability is essential for optimizing its formulation and administration.

Q20: How are analytical methods for cyadox and its metabolites validated?

A20: Analytical methods for cyadox are rigorously validated to ensure their accuracy, precision, specificity, and sensitivity. Validation procedures typically involve:

  • Linearity and Range: Assessing the linearity of the calibration curve and the working range of the method. [, ]
  • Accuracy and Precision: Determining the recovery of the analyte from the matrix and the repeatability of the results. [, , , ]
  • Specificity and Selectivity: Evaluating the method's ability to differentiate the analyte from other components in the matrix. [, ]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified. [, , ]

Q21: What quality control measures are in place for cyadox production and use?

A21: While specific details regarding quality control measures for cyadox production are not provided in the research, adhering to Good Manufacturing Practices (GMP) is essential for ensuring the consistency, safety, and efficacy of cyadox throughout its lifecycle.

Q22: Does cyadox induce any immunological responses in animals?

A: Research suggests that cyadox can modulate immune responses, particularly in the intestinal mucosa. It has been shown to suppress Escherichia coli-induced immune activation, potentially by reducing the number of intraepithelial lymphocytes and immunoglobulin A secreting cells (ASCs). [, , ] Further research is needed to fully elucidate cyadox's effects on the immune system and assess its potential to induce hypersensitivity or other immune-related adverse effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。